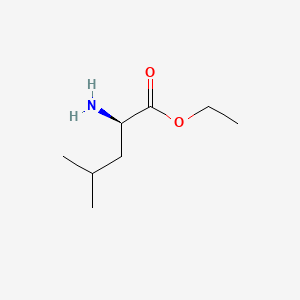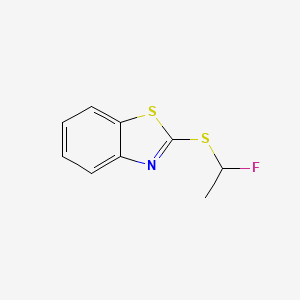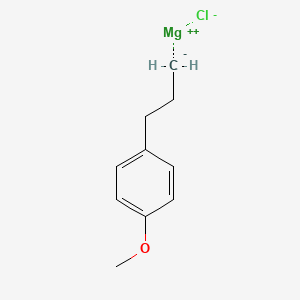
(25R)-16beta,26-DIHYDROXYCHOLESTEROL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(25R)-16beta,26-DIHYDROXYCHOLESTEROL is a sterol derivative with two hydroxyl groups located at the 16beta and 26 positions. Sterols are a subgroup of steroids and an important class of organic molecules. They play crucial roles in cell membrane structure and function, as well as serving as precursors for biologically active compounds such as hormones and vitamins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-16beta,26-DIHYDROXYCHOLESTEROL typically involves multi-step organic reactions starting from simpler sterol precursors. One common approach is the hydroxylation of cholesterol derivatives at specific positions using reagents such as osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific enzymes catalyze the hydroxylation of cholesterol. This method is advantageous due to its specificity and environmentally friendly nature compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(25R)-16beta,26-DIHYDROXYCHOLESTEROL can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of solvents like ethanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 16-keto-26-hydroxycholesterol, while reduction can produce 16beta,26-dihydroxycholestanol.
Applications De Recherche Scientifique
(25R)-16beta,26-DIHYDROXYCHOLESTEROL has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex sterols and steroids.
Biology: Studied for its role in cell membrane dynamics and signaling pathways.
Medicine: Investigated for potential therapeutic effects in treating cholesterol-related disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of vitamins and hormones.
Mécanisme D'action
The mechanism of action of (25R)-16beta,26-DIHYDROXYCHOLESTEROL involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of enzymes involved in cholesterol metabolism and influence signaling pathways by binding to sterol-responsive elements in cell membranes. These interactions can affect cellular processes such as lipid homeostasis, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: The parent compound from which (25R)-16beta,26-DIHYDROXYCHOLESTEROL is derived.
16alpha-Hydroxycholesterol: A similar compound with a hydroxyl group at the 16alpha position.
26-Hydroxycholesterol: A compound with a single hydroxyl group at the 26 position.
Uniqueness
This compound is unique due to the presence of hydroxyl groups at both the 16beta and 26 positions, which can confer distinct biological activities and chemical reactivity compared to other sterols. This dual hydroxylation pattern allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C27H46O3 |
|---|---|
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(2S,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)25-24(30)15-23-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h8,17-18,20-25,28-30H,5-7,9-16H2,1-4H3/t17-,18+,20+,21-,22+,23+,24+,25+,26+,27+/m1/s1 |
Clé InChI |
NUHIVWGZNPMOCV-QEGUEJOGSA-N |
SMILES isomérique |
C[C@H](CCC[C@H](C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)CO |
SMILES canonique |
CC(CCCC(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
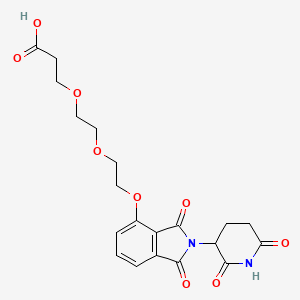

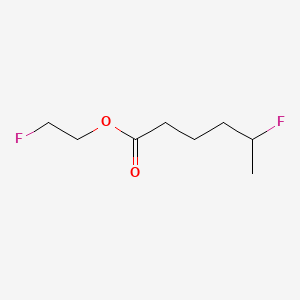

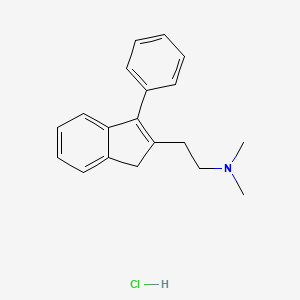


![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)

